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Compound of Interest

Compound Name: Ethyl anthracene-9-carboxylate

Cat. No.: B169361 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Density Functional Theory (DFT) calculations for

various substituted anthracene carboxylates. The following sections summarize key

quantitative data, detail the computational methodologies employed in the cited studies, and

visualize the typical workflow for such calculations. This information is intended to assist

researchers in understanding the electronic properties of these compounds and in designing

molecules with desired characteristics for applications in materials science and drug

development.

Data Presentation: Comparison of Calculated
Electronic Properties
The electronic properties of substituted anthracene carboxylates, such as the energies of the

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital

(LUMO), and the resulting HOMO-LUMO energy gap, are crucial in determining their

photophysical and chemical behavior. The following table summarizes these properties as

determined by DFT calculations from various studies. It is important to note that direct

comparison between different studies should be approached with caution due to variations in

computational methods.
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Compoun
d

Substitue
nt
Position(
s)

HOMO
(eV)

LUMO
(eV)

HOMO-
LUMO
Gap (eV)

Computat
ional
Method

Source

Anthracene

-9-

carboxylic

acid

9 - - -

CAM-

B3LYP/6-

311++G(d,

p)

[1]

1,4-

Anthracene

dicarboxyli

c acid

1,4 - - - - [2]

2,6-

Anthracene

dicarboxyli

c acid

2,6 - - - - [2]

9,10-

Anthracene

dicarboxyli

c acid

9,10 - - - - [2]

1,8-

Dichloro-

9,10-

dihydro-

9,10-

ethanoanth

racene-11-

carboxylic

acid

1, 8, 11 - - - - [3]

9,10-

dihydro-

9,10-

ethanoanth

racene-12-

12 - - - - [4]
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carboxylic

acid

Anthracene

-9,10-

dicarboxyla

te in a Cd

complex

9,10 - - - - [5]

Note: Specific HOMO, LUMO, and energy gap values were not explicitly available in the

abstracts of the search results. Access to the full text of the cited papers would be required to

populate these fields.

Experimental and Computational Protocols
The methodologies employed in the DFT calculations of substituted anthracene carboxylates

are crucial for the reproducibility and interpretation of the results. The following is a summary of

the typical computational protocols found in the literature.

General Computational Workflow
A typical DFT study on substituted anthracene carboxylates involves the following steps:

Molecular Structure Optimization: The initial geometry of the molecule is built and then

optimized to find the lowest energy conformation. This is a critical step as the electronic

properties are highly dependent on the molecular geometry.

Frequency Calculations: To ensure that the optimized structure corresponds to a true energy

minimum, vibrational frequency calculations are performed. The absence of imaginary

frequencies confirms that the structure is a stable point on the potential energy surface.

Calculation of Electronic Properties: Once a stable structure is obtained, single-point energy

calculations are performed to determine various electronic properties, including the energies

of the frontier molecular orbitals (HOMO and LUMO), the HOMO-LUMO gap, and the

molecular electrostatic potential.
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Excited State Calculations: For studies interested in the photophysical properties, such as

absorption and emission spectra, Time-Dependent DFT (TD-DFT) calculations are

performed. These calculations provide information about the vertical excitation energies and

oscillator strengths of electronic transitions.[1]

Commonly Used Functionals and Basis Sets
The choice of the DFT functional and basis set is a critical aspect of the computational

methodology. Different combinations can yield varying results.

Functionals:

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A widely used hybrid functional that often

provides a good balance between accuracy and computational cost for organic molecules.

[6]

CAM-B3LYP (Coulomb-attenuating method B3LYP): A long-range corrected hybrid

functional that is particularly well-suited for calculating excited state properties and charge-

transfer excitations.[1]

M06-2X (Minnesota, 2006, with 2X the amount of HF exchange): A high-nonlocality

functional that has shown good performance for main-group thermochemistry and

noncovalent interactions.[7][8]

PBE0: A hybrid functional that mixes the Perdew–Burke–Ernzerhof (PBE) exchange

functional with a portion of exact Hartree-Fock exchange.[1]

Basis Sets:

6-311++G(d,p): A triple-zeta Pople-style basis set that includes diffuse functions (++) on

heavy atoms and hydrogen, as well as polarization functions (d,p) on heavy atoms and

hydrogen, respectively. This basis set is often used to obtain accurate electronic

properties.[1][6][9]

Solvent Effects
The properties of molecules can be significantly influenced by their environment. To account for

the effect of a solvent, computational models often employ:
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Polarizable Continuum Model (PCM): An implicit solvation model where the solvent is treated

as a continuous dielectric medium. This is a computationally efficient way to approximate the

bulk solvent effects.[1][9]

Explicit Solvent Models: In this approach, a number of solvent molecules are explicitly

included in the calculation along with the solute molecule. This allows for the specific

interactions, such as hydrogen bonding, to be modeled more accurately.[1]

Visualization of the DFT Calculation Workflow
The following diagram illustrates the logical workflow of a typical DFT calculation for a

substituted anthracene carboxylate.
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Caption: Logical workflow of a DFT calculation for substituted anthracene carboxylates.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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